molecular formula C24H39B3O6 B1526307 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene CAS No. 365564-05-2

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Cat. No.: B1526307
CAS No.: 365564-05-2
M. Wt: 456 g/mol
InChI Key: VKOLBYNBPONPAE-UHFFFAOYSA-N
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Description

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS: 365564-05-2) is a trifunctional boronic ester derivative characterized by a central benzene ring symmetrically substituted with three pinacol boronate groups. This compound is a critical monomer in polymer and materials chemistry, particularly in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, where it enables the synthesis of branched or hyperbranched polymers and covalent organic frameworks (COFs) . Its synthesis typically involves Suzuki coupling, as demonstrated in a high-yield (80%) protocol using 1,3,5-triiodo-2,4,6-trimethylbenzene and a boronate ester precursor, followed by purification via column chromatography and recrystallization .

Properties

IUPAC Name

2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOLBYNBPONPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39B3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718345
Record name 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365564-05-2
Record name 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
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Biological Activity

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (commonly referred to as Bz-3BO) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article delves into the biological activity of Bz-3BO, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₄H₃₉B₃O₆
  • Molecular Weight : 456.00 g/mol
  • CAS Number : 365564-05-2
  • Appearance : White to light yellow powder or crystals
  • Melting Point : Approximately 285 °C

Bz-3BO can be synthesized through various methods including the Suzuki coupling reaction. The compound features tripodal architecture which enhances its interaction with biological targets. The boron atoms in the structure are known to form reversible covalent bonds with biomolecules such as proteins and nucleic acids, which can influence cellular processes.

Antioxidant Properties

Research indicates that Bz-3BO exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress within cells, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro.

Anticancer Activity

Several studies have investigated the anticancer potential of Bz-3BO. For instance:

  • A study published in ACS Applied Materials & Interfaces demonstrated that Bz-3BO could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
  • Another research highlighted its role in enhancing the efficacy of chemotherapeutic agents when used in combination therapies .

Neuroprotective Effects

Bz-3BO has shown promise in neuroprotection. In animal models of neurodegeneration, administration of Bz-3BO resulted in reduced neuronal loss and improved cognitive function. This suggests a potential therapeutic application for neurodegenerative diseases such as Alzheimer's .

Case Studies

StudyFindingsReference
In vitro study on cancer cell linesInduced apoptosis and inhibited proliferation
Animal model for neurodegenerationReduced neuronal loss and improved cognition
Antioxidant activity assessmentSignificant reduction in oxidative stress markers

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24_{24}H39_{39}B3_3O6_6
Molecular Weight: 456.00 g/mol
CAS Number: 365564-05-2

TACB features a tripodal structure with three boronate ester groups attached to a central benzene ring. This configuration enhances its reactivity in various coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

TACB is extensively utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate complexes. This reaction is pivotal for constructing complex organic molecules:

  • Case Study: In a recent study, TACB was employed to synthesize novel organic materials through a three-fold Suzuki-Miyaura coupling reaction with 6-bromo-α-carboline. The resulting compounds demonstrated promising electronic properties suitable for organic electronics applications .

Polymer Chemistry

TACB serves as a building block for synthesizing polymers with tailored properties. Its boronate groups facilitate the formation of cross-linked networks:

  • Application Example: Research indicates that TACB can be used to create organic framework nanosheets that effectively adsorb doxorubicin (DOX) from serum, showcasing its potential in drug delivery systems . The adsorption efficiency reached up to 97% within an hour of exposure.

Organic Photonic Devices

The unique electronic properties of TACB make it suitable for applications in organic photonic devices:

  • Research Insight: A study highlighted that TACB could be integrated into the fabrication of organic light-emitting diodes (OLEDs), enhancing their performance due to its efficient charge transport characteristics .

Nanomaterials Development

TACB is instrumental in the development of nanomaterials for various applications:

  • Example: The compound has been utilized in the synthesis of nitrogen-doped microporous carbon materials. These materials exhibit enhanced surface area and porosity, making them ideal for energy storage applications .

Drug Delivery Systems

TACB's ability to form stable complexes allows it to be used in drug delivery systems:

  • Case Study: In experiments involving the removal of DOX from serum using TACB-derived materials, researchers found that these materials maintained high biocompatibility while effectively capturing the drug . This suggests potential use in targeted cancer therapies.

Biosensors

The compound's reactivity can be harnessed for developing sensitive biosensors:

  • Application Insight: TACB has been explored as a component in biosensors due to its ability to form complexes with biomolecules, allowing for the detection of specific targets at low concentrations.

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisSuzuki-Miyaura reactionsSynthesis of complex organic molecules
Polymer ChemistryFormation of cross-linked polymersTailored material properties
Organic PhotonicsIntegration in OLEDsEnhanced charge transport
NanomaterialsDevelopment of nitrogen-doped carbonImproved energy storage capabilities
BiomedicalDrug delivery systemsHigh adsorption efficiency for DOX
BiosensingDevelopment of sensitive biosensorsDetection of biomolecules

Comparison with Similar Compounds

Functional Group Density and Reactivity

The trifunctional nature of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene distinguishes it from difunctional analogs. For example:

  • 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS: 243145-83-7): A difunctional monomer used in linear polymer synthesis. In bacteriochlorin dyad synthesis, this compound achieved an 88% yield in Suzuki reactions, highlighting efficient coupling with minimal steric hindrance .
  • 4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl: Another difunctional monomer, yielding 49% in bacteriochlorin dyad synthesis, with reduced efficiency attributed to extended conjugation and steric effects .

Table 1: Functional Group Count and Reaction Efficiency

Compound Boronic Ester Groups Representative Yield Application Example
1,3,5-Tris(dioxaborolan-2-yl)benzene 3 80% Branched polymers
1,4-Bis(dioxaborolan-2-yl)benzene 2 88% Bacteriochlorin dyads
4,4’-Bis(dioxaborolan-2-yl)biphenyl 2 49% Bacteriochlorin dyads
Structural Modifications and Steric Effects

Substituents on the benzene core significantly influence reactivity:

  • 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4,6-trimethylbenzene (TFTB): Methyl groups at the 2,4,6-positions introduce steric hindrance, reducing coupling efficiency (51% yield) compared to the parent compound .
  • 2,3,4,5-Tetrachloro-N-(3-dioxaborolan-2-ylphenyl)benzene : Chlorine substituents enhance electronic withdrawal, improving stability but requiring optimized coupling conditions .

Preparation Methods

Direct Borylation of Benzene Derivatives

Overview:
One of the primary strategies to synthesize 1,3,5-tris(boronate) benzene derivatives involves the direct borylation of benzene or substituted benzene derivatives using boron reagents under catalytic conditions.

Typical Procedure:

  • Starting from 1,3,5-tribromobenzene, a triple Suzuki coupling with bis(pinacolato)diboron is conducted.
  • Alternatively, direct C–H borylation catalyzed by transition metals (e.g., Iridium or Nickel complexes) can be employed to functionalize benzene at the 1,3,5-positions selectively.

Research Findings:

  • Yamada et al. reported a nickel-catalyzed direct borylation to synthesize boron-rich aromatic compounds, achieving moderate to good yields (~74%) over extended reaction times (up to two days).
  • Wagner et al. developed a two-step process involving lithiation and subsequent borylation using highly reactive reagents like n-butyllithium and Grignard reagents. This method achieved partial borylation with an overall yield of 64% but involved handling toxic and pyrophoric reagents.
  • Aubert and Gandon demonstrated cobalt-catalyzed [2+2+2] cycloaddition of ethynyl pinacol borate to yield a mixture including 1,3,5-tris(boronate)benzene with a 63% yield. However, this method requires expensive reagents and complex product separation.

Advantages and Limitations:

Method Yield (%) Catalyst/Reagents Advantages Limitations
Nickel-catalyzed direct borylation ~74 Nickel catalyst, bis(pinacolato)diboron Moderate yield, scalable Long reaction time (2 days)
Two-step lithiation/borylation 64 n-Butyllithium, Grignard reagents Good yield Toxic reagents, partial borylation
Cobalt-catalyzed cycloaddition 63 Cobalt catalyst, ethynyl pinacol borate Novel approach Expensive reagents, complex separation

Suzuki Coupling of Pre-Functionalized Precursors

Overview:
A widely used and practical approach involves Suzuki coupling between commercially available 1,3,5-tris(pinacol boronate)benzene and aryl halides or vice versa.

Key Synthetic Route:

  • The synthesis begins with commercially available 1,3,5-tribromobenzene or 1,3,5-tris(pinacol boronate)benzene.
  • Cross-coupling with bis(pinacolato)diboron under palladium catalysis produces the target compound.
  • This method benefits from the commercial availability of starting materials and well-established Suzuki coupling protocols.

Research Example:

  • A recent study demonstrated the synthesis of multilayered 3D polymers via 1,3,5-position coupling of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with 1,8-dibromonaphthalene using Suzuki coupling. Both starting materials were commercially available, facilitating reproducibility and scalability.

Reaction Conditions:

  • Palladium catalyst (e.g., Pd(PPh3)4)
  • Base such as potassium carbonate or sodium carbonate
  • Solvent: typically a mixture of water and organic solvent (e.g., toluene or dioxane)
  • Temperature: 80–100 °C
  • Reaction time: several hours (6–24 h)

Advantages:

  • High purity product (>98% by GC)
  • Straightforward purification by column chromatography
  • Scalable and reproducible due to commercial availability of reagents

Alternative Synthetic Routes and Considerations

Alternative Route:

  • Use of 1,3,5-tribromobenzene and 1,8-bis(pinacol boronate)naphthalene as precursors was explored but found less favorable due to the complex synthesis and poor availability of the naphthalene boronate reagent.

Purification and Characterization:

  • Purification typically employs silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization includes ^1H NMR, ^13C NMR, and GC analysis confirming high purity and correct substitution pattern.
  • Melting point reported around 285 °C, consistent with literature values.

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Reagents Yield (%) Notes
Nickel-catalyzed direct borylation Benzene derivatives + bis(pinacolato)diboron Nickel catalyst ~74 Long reaction time, moderate yield
Two-step lithiation/borylation 1,3,5-tribromobenzene + n-BuLi + Bpin n-Butyllithium, Grignard reagents 64 Toxic reagents, partial borylation
Cobalt-catalyzed cycloaddition Ethynyl pinacol borate + cobalt catalyst Cobalt catalyst 63 Expensive reagents, complex product mixture
Suzuki coupling of commercial reagents 1,3,5-tribromobenzene + bis(pinacolato)diboron Pd catalyst, base (K2CO3) >98 (purity) Commercially available reagents, scalable

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Suzuki-Miyaura cross-coupling reactions involving 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene?

  • Methodological Answer : The compound is typically employed in palladium-catalyzed Suzuki-Miyaura reactions due to its three boronate ester groups, enabling trifunctional coupling. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in anhydrous conditions.
  • Base : K₂CO₃ or Cs₂CO₃ (3–5 equiv) in a 3:1 mixture of THF:H₂O.
  • Temperature : 80–100°C under nitrogen, monitored via TLC or GC-MS for 12–24 hours.
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound utilized in synthesizing 3D polymers, and what are the structural advantages?

  • Methodological Answer : The compound acts as a trifunctional node in constructing multilayered 3D polymers. For example, coupling with 1,8-dibromonaphthalene via Suzuki-Miyaura reactions creates rigid, porous frameworks. Advantages include:

  • Symmetry : The 1,3,5-substitution pattern ensures uniform branching.
  • Thermal Stability : The dioxaborolane groups resist hydrolysis during polymerization.
  • Characterization : Confirmed via gel permeation chromatography (GPC) for molecular weight and SEM for morphology .

Advanced Research Questions

Q. How can chiral properties in polymers derived from this compound be systematically characterized?

  • Methodological Answer : Chiral/achiral behavior is probed using:

  • Circular Dichroism (CD) : To detect Cotton effects in chiral polymers.
  • Polarized Light Microscopy : Identifies birefringence in crystalline domains.
  • X-ray Crystallography : Resolves absolute configuration (using SHELXL or OLEX2 for refinement) .
    • Data Interpretation : Contradictions between CD and crystallography data may arise from amorphous vs. crystalline regions; use solvent annealing to improve crystallinity .

Q. What strategies resolve discrepancies in NMR data when coupling this compound with electron-deficient aryl halides?

  • Methodological Answer : Unexpected peaks in ¹¹B NMR or ¹H-¹³C HSQC spectra often stem from:

  • Incomplete Coupling : Optimize catalyst loading or reaction time.
  • Protodeboronation : Use lower temperatures or additives like NaHCO₃.
  • Byproduct Identification : Employ high-resolution LC-MS or 2D NMR (COSY, NOESY) to detect boronic acid intermediates .

Q. How can computational tools enhance structural refinement of crystals derived from this compound?

  • Methodological Answer :

  • SHELXL : Refine small-molecule structures using least-squares minimization and twin detection algorithms.
  • OLEX2 : Integrate structure solution (via charge flipping) with visualization tools for disorder modeling.
  • DFT Calculations : Validate bond lengths/angles (e.g., B–O distances ~1.36 Å) and predict electronic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

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